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Compound of Interest

Compound Name: 2-Acetamidophenylboronic acid

Cat. No.: B112080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Acetamidophenylboronic acid (C₈H₁₀BNO₃, Molecular Weight: 178.98 g/mol , CAS:

169760-16-1).[1][2][3] Due to the limited availability of published experimental spectra for this

specific molecule, this guide presents predicted data based on the analysis of its functional

groups and spectroscopic data from analogous compounds. Detailed experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data are also provided.

Predicted Spectroscopic Data
The spectroscopic characteristics of 2-Acetamidophenylboronic acid are determined by its

key structural features: a disubstituted benzene ring, an acetamido group (-NHCOCH₃), and a

boronic acid group (-B(OH)₂).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-Acetamidophenylboronic acid
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.0 - 8.2 d 1H
Ar-H (ortho to -

B(OH)₂)

~ 7.2 - 7.6 m 3H Ar-H

~ 8.5 - 9.5 s (broad) 1H NH

~ 2.1 s 3H CH₃

~ 4.5 - 6.0 s (broad) 2H B(OH)₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for 2-Acetamidophenylboronic acid

Chemical Shift (δ, ppm) Assignment

~ 168 C=O

~ 140 Ar-C-NH

~ 120 - 135 Ar-C

~ 130 Ar-C-B (broad)

~ 24 CH₃

Solvent: DMSO-d₆

The boron atom, with its two naturally occurring isotopes ¹¹B and ¹⁰B, can also be observed by

NMR. ¹¹B NMR is more common due to its higher natural abundance and sensitivity.[4] For 2-
Acetamidophenylboronic acid, the ¹¹B NMR spectrum is expected to show a single broad

peak in the range of 27-33 ppm, characteristic of a trigonal planar sp² hybridized boron atom in

a boronic acid.[4]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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Table 3: Predicted IR Absorption Bands for 2-Acetamidophenylboronic acid

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Broad
O-H stretch (B(OH)₂) and N-H

stretch

~ 3050 Medium Aromatic C-H stretch

~ 1660 Strong C=O stretch (Amide I)

~ 1580 Medium
N-H bend (Amide II) and C=C

stretch (aromatic)

~ 1370 Strong B-O stretch

~ 750 Strong
Ortho-disubstituted benzene

C-H bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For boronic acids, analysis can sometimes be complicated by their tendency to

form cyclic anhydrides (boroxines), especially under high-temperature conditions.[5]

Electrospray ionization (ESI) is a suitable technique for the analysis of boronic acids.[5]

Table 4: Predicted Mass Spectrometry Data for 2-Acetamidophenylboronic acid

m/z Ion

179.07 [M]⁺ (Exact Mass)[2]

180.07 [M+H]⁺

202.06 [M+Na]⁺

162.06 [M-OH]⁺

136.08 [M-C₂H₃O]⁺
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Experimental Protocols
The following are general protocols for the spectroscopic analysis of a compound like 2-
Acetamidophenylboronic acid.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of 2-Acetamidophenylboronic acid.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃, or D₂O). The choice of solvent may affect the chemical shifts, particularly for

exchangeable protons (OH and NH).

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include

a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans

(e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

¹¹B NMR: If available, use a broadband probe tuned to the ¹¹B frequency. A simple one-pulse

experiment is usually sufficient. To avoid a broad background signal from borosilicate glass,

a quartz NMR tube is recommended.[4]

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid 2-Acetamidophenylboronic acid powder directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The data is usually presented as a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-

MS). An electrospray ionization (ESI) source is well-suited for this type of analyte.[5][6][7]

Sample Preparation:

Prepare a dilute solution of 2-Acetamidophenylboronic acid (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the

mobile phase.

Data Acquisition (LC-MS with ESI):

Chromatography: Use a C18 reversed-phase column. The mobile phase can be a gradient of

water and acetonitrile, both containing a small amount of an additive like formic acid or

ammonium acetate to improve ionization.
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Mass Spectrometry: Operate the ESI source in positive or negative ion mode. Optimize

source parameters such as capillary voltage, cone voltage, and desolvation gas temperature

and flow rate.[7] Acquire data over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of an

organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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